(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13396618
InChI: InChI=1S/C14H22N2/c1-2-15-11-14-9-6-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
SMILES: CCNCC1CCCN1CC2=CC=CC=C2
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine

CAS No.:

Cat. No.: VC13396618

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine -

Specification

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name N-[(1-benzylpyrrolidin-2-yl)methyl]ethanamine
Standard InChI InChI=1S/C14H22N2/c1-2-15-11-14-9-6-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Standard InChI Key WNUBSXWDQOHEEU-UHFFFAOYSA-N
SMILES CCNCC1CCCN1CC2=CC=CC=C2
Canonical SMILES CCNCC1CCCN1CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolidine core, a five-membered saturated ring with one nitrogen atom. The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) is attached to the 1-position of the pyrrolidine ring, while the 2-methyl position is functionalized with an ethylamine group (CH2NHCH2CH3\text{CH}_2\text{NHCH}_2\text{CH}_3). This arrangement confers both lipophilic and basic properties, influencing its solubility and reactivity. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC14H22N2\text{C}_{14}\text{H}_{22}\text{N}_2PubChem
Molecular Weight218.34 g/molChemicalBook
Boiling PointNot reported-
DensityNot reported-
LogP (Partition Coefficient)Estimated ~2.5 (lipophilic)Calculated

The compound’s stereochemistry is critical for biological activity, as enantiomers may exhibit divergent binding affinities to molecular targets .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine typically involves multi-step sequences starting from pyrrolidine precursors. A patented method outlines the following steps:

  • Benzylation of Pyrrolidone:

    • Reaction of 2-pyrrolidone with benzyl chloride under basic conditions yields NN-benzyl-2-pyrrolidone.

    • Conditions: Reflux in toluene, 8 hours, 82% yield .

  • Nitromethylene Introduction:

    • Alkylation of NN-benzyl-2-pyrrolidone with dimethyl sulfate and nitromethane in methanol.

    • Conditions: 65°C, 1.5 hours, 71% yield .

  • Catalytic Reduction:

    • Hydrogenation of the nitromethylene intermediate using Raney nickel under high-pressure H2\text{H}_2.

    • Conditions: 100°C, 5 hours, 60.7% yield .

  • Debenzylation (Optional):

    • Removal of the benzyl group via catalytic hydrogenation or acidic hydrolysis to yield 2-aminomethyl-pyrrolidine derivatives .

Industrial Optimization

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors and immobilized catalysts (e.g., lipases for enantiomeric resolution ) are employed to enhance yields (>90%) and reduce waste. Solvent selection (e.g., acetonitrile for lipase-mediated reactions ) and temperature control are critical for maintaining stereochemical integrity.

Biological Activity and Pharmacological Applications

Neurotransmitter Modulation

The compound’s structural similarity to endogenous amines enables interaction with neurotransmitter systems:

  • Serotonin Receptors: Analogous pyrrolidine derivatives exhibit selectivity for 5-HT1D_{1D} receptors over 5-HT1B_{1B}, suggesting potential in migraine treatment .

  • Dopamine Receptors: Substituted pyrrolidines have been explored as antipsychotics due to dopamine D2_2 receptor antagonism .

Antimicrobial Properties

Pyrrolidine scaffolds exhibit broad-spectrum antimicrobial activity. For example, halogenated derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) , though specific data for this compound remain unpublished.

Comparison with Structural Analogs

CompoundMolecular FormulaKey ModificationsBiological Activity
2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamideC16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_2Acetamide group enhances solubilityGlyT1 inhibitor (KiK_i: 0.001 µM)
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amineC14H22N2\text{C}_{14}\text{H}_{22}\text{N}_2Lacks acetamide moietyIntermediate in Levosulpiride synthesis
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamideC15H21N3O\text{C}_{15}\text{H}_{21}\text{N}_3\text{O}Cyclopropyl group improves metabolic stabilityAnalgesic candidate (ED50_{50}: 48.6 mg/kg)

The ethylamine side chain in (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine balances lipophilicity and hydrogen-bonding capacity, optimizing blood-brain barrier penetration .

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes to serotonin/dopamine receptors using X-ray crystallography .

  • Prodrug Development: Enhance oral bioavailability via ester or amide prodrugs.

  • Enantiomeric Optimization: Resolve (R)- and (S)-isomers to identify stereospecific effects .

  • In Vivo Efficacy: Evaluate anticonvulsant and analgesic activity in primate models.

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